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Adenosine monophosphofluoridate - 19375-33-8

Adenosine monophosphofluoridate

Catalog Number: EVT-1190482
CAS Number: 19375-33-8
Molecular Formula: C10H13FN5O6P
Molecular Weight: 349.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Adenosine monophosphofluoridate is derived from adenosine monophosphate, which is a fundamental building block of nucleic acids and plays a crucial role in cellular energy transfer through adenosine triphosphate. The introduction of a fluorine atom modifies its properties, making it useful for specific biochemical applications. It falls under the broader category of phosphorofluoridates, which are characterized by the presence of phosphorus-fluorine bonds.

Synthesis Analysis

The synthesis of adenosine monophosphofluoridate can be achieved through various methods, with one notable approach involving the use of aqueous fluoride ions in conjunction with a water-soluble carbodiimide. This method allows for the selective introduction of phosphorus-fluorine bonds into the nucleotide structure.

Detailed Synthesis Method

  1. Starting Materials: The synthesis begins with adenosine monophosphate as the primary substrate.
  2. Reagents: Aqueous fluoride ion is utilized for fluorination, while a water-soluble carbodiimide acts as a coupling agent to facilitate the reaction.
  3. Reaction Conditions: The reaction typically occurs under mild conditions to prevent degradation of sensitive functional groups.
  4. Purification: Post-synthesis, the product is purified to eliminate any remaining adenosine monophosphate and other byproducts, ensuring that the final product is free from contaminants.

This method has been shown to yield high purity levels of adenosine monophosphofluoridate, making it suitable for further biochemical studies .

Molecular Structure Analysis

Adenosine monophosphofluoridate features a molecular structure that includes:

  • Adenosine Backbone: Comprising a ribose sugar linked to an adenine base.
  • Phosphate Group: The phosphate moiety contains one fluorine atom, which alters its chemical behavior compared to standard phosphate groups.

Structural Data

  • Molecular Formula: C₁₀H₁₂F₁N₅O₇P
  • Molecular Weight: Approximately 305.19 g/mol
  • Bonding: The P-F bond introduces unique reactivity patterns, influencing how the compound interacts with enzymes and other biomolecules.

The fluorination modifies the electronic properties of the phosphate group, potentially enhancing its stability against hydrolysis .

Chemical Reactions Analysis

Adenosine monophosphofluoridate participates in various chemical reactions that are critical for understanding nucleotide metabolism:

  • Enzymatic Reactions: It can serve as a substrate for kinases and phosphatases, allowing researchers to study enzyme kinetics and mechanisms.
  • Hydrolysis: The compound may undergo hydrolytic reactions under specific conditions, which can be monitored to assess enzyme activity.

Reaction Parameters

  • pH Sensitivity: The stability and reactivity of adenosine monophosphofluoridate can vary significantly with pH, affecting its utility in experimental setups.
  • Temperature Dependence: Elevated temperatures may accelerate hydrolysis, thus careful control during experiments is necessary.

These reactions are essential for elucidating metabolic pathways involving nucleotides .

Mechanism of Action

The mechanism of action for adenosine monophosphofluoridate primarily revolves around its role as a substrate in enzymatic processes:

  • Enzyme Interaction: It mimics natural substrates like adenosine triphosphate, allowing it to bind to active sites on enzymes that typically utilize ATP.
  • Phosphate Transfer Reactions: The presence of fluorine alters the transition state during phosphorylation or dephosphorylation reactions, potentially leading to different kinetic profiles compared to non-fluorinated substrates.

This unique behavior makes it valuable for probing enzyme mechanisms and understanding how modifications to nucleotide structures can influence biological activity .

Physical and Chemical Properties Analysis

Adenosine monophosphofluoridate exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar phosphate group but may have reduced solubility compared to adenosine monophosphate due to the presence of fluorine.
  • Stability: The compound shows stability under neutral pH but may degrade under extreme conditions (high pH or temperature).
  • Fluorescent Properties: While not inherently fluorescent like some other nucleotide analogs, modifications can be made to enhance detection via fluorescence .

These properties are crucial for its application in biochemical assays and research.

Applications

Adenosine monophosphofluoridate has several significant applications in scientific research:

  • Biochemical Probes: It serves as a tool for studying enzyme mechanisms and nucleotide metabolism due to its structural similarity to natural nucleotides.
  • Drug Development: Its unique properties make it a candidate for developing inhibitors targeting specific enzymes involved in nucleotide metabolism.
  • Fluorescent Assays: When modified appropriately, it can be used in fluorescence-based assays to detect enzyme activity or monitor cellular processes.

These applications highlight its importance in advancing our understanding of biochemical pathways and developing new therapeutic strategies .

Chemical Characterization of Adenosine Monophosphofluoridate

Structural Analysis: Fluorophosphate Bond Configuration

The defining structural feature of Adenosine Monophosphofluoridate is its P–F bond, characterized by distinctive geometric and electronic properties compared to the native P–O bond in AMP. X-ray crystallography and density functional theory (DFT) calculations reveal a bond length of approximately 1.58 Å – notably shorter than the 1.61 Å P–O bond in natural AMP. This contraction arises from fluorine’s higher electronegativity (3.98 Pauling scale) versus oxygen (3.44), which increases ionic character and bond polarization [2] [4]. The F–P–O bond angle is constrained to 104.5° ± 1.2°, significantly more acute than the 109°–120° angles observed in phosphate diesters. This angular distortion stems from fluorine’s smaller atomic radius and stronger lone pair repulsions [4].

Nuclear magnetic resonance (NMR) spectroscopy demonstrates distinctive signature shifts attributable to the P–F bond. ³¹P-NMR reveals a characteristic downfield peak at –3.5 ppm (relative to 85% H₃PO₄), contrasting with the –0.8 ppm signal of AMP. ¹⁹F-NMR exhibits a resonance at –68.2 ppm, confirming the covalent P–F linkage and absence of fluoride dissociation [4]. The bond’s vibrational properties are equally diagnostic: Fourier-transform infrared spectroscopy (FTIR) identifies a P–F stretching frequency at 880 cm⁻¹, significantly higher than P–O stretches (750–850 cm⁻¹), reflecting greater bond strength [2].

Table 1: Key Structural Parameters of Adenosine Monophosphofluoridate versus AMP

ParameterAdenosine MonophosphofluoridateAdenosine Monophosphate (AMP)
P–X Bond Length (Å)1.58 ± 0.021.61 ± 0.03
F/P–O–C Angle (°)104.5 ± 1.2112.7 ± 2.1
³¹P-NMR Shift (ppm)–3.5–0.8
Bond Stretch (cm⁻¹)880810 (P–O asym)

Physicochemical Properties: Stability and Reactivity

The P–F bond imparts exceptional hydrolytic stability relative to natural phosphates. Kinetic studies demonstrate that Adenosine Monophosphofluoridate withstands acidic conditions (pH 2.0, 37°C) with a hydrolysis half-life exceeding 240 hours – over 50-fold longer than AMP’s half-life of 4.7 hours under identical conditions. This stability arises from two factors: 1) the high activation energy (~28 kcal/mol) required for nucleophilic attack at phosphorus due to fluorine’s electronegativity, and 2) poor orbital overlap between phosphorus 3d orbitals and fluorine’s 2p orbitals, which disfavors SN² mechanisms [2] [7]. Under basic conditions (pH 12), however, hydroxide attack becomes favorable, reducing the half-life to 18 hours due to the formation of a pentavalent phosphorane intermediate [4].

Solvation dynamics markedly differ from AMP due to altered charge distribution. Molecular dynamics simulations reveal a reduced first hydration shell occupancy (8.2 water molecules) around the fluorophosphate group versus AMP (11.5 waters). This dehydration effect stems from fluorine’s hydrophobic character and reduced hydrogen-bonding capacity. Radial distribution functions (RDFs) confirm diminished water density (g(r) = 1.8) within 3.5 Å of the fluorine atom compared to oxygen in AMP (g(r) = 3.4) [2]. Consequently, Adenosine Monophosphofluoridate exhibits lower aqueous solubility (0.17 M at pH 7.0) than AMP (0.23 M) and a more negative log P value (–1.42 versus –1.21), indicating enhanced polarity [6].

Table 2: Hydrolytic Stability Profiles Under Physiological Conditions (37°C)

ConditionAdenosine Monophosphofluoridate Half-life (h)AMP Half-life (h)Stability Ratio
pH 2.0 (acidic)>2404.751.1
pH 7.4 (neutral)7204815.0
pH 12.0 (basic)180.822.5

Comparative Molecular Dynamics with AMP and Fluorinated Analogues

Molecular dynamics (MD) simulations (50–100 ns trajectories) reveal fundamental differences in conformational sampling between Adenosine Monophosphofluoridate and AMP. The fluorophosphate group reduces ribose puckering flexibility, favoring C3'-endo conformation occupancy (78% probability) over AMP’s equilibrium between C2'-endo (52%) and C3'-endo (48%). This preference arises from electrostatic repulsion between the fluorophosphate and ribose O4' atom, which increases the energy barrier for pseudorotation transitions [7] [9].

Protein binding interactions diverge significantly due to the P–F bond’s steric and electronic properties. Steered MD simulations of kinase binding pockets demonstrate that Adenosine Monophosphofluoridate forms 0.3–0.5 Å shorter hydrogen bonds with conserved lysine residues (K72 in PKA) compared to AMP, attributable to fluorine’s stronger dipole moment. However, it loses key interactions with magnesium cofactors: the free energy penalty for displacing Mg²⁺ is 3.8 kcal/mol higher than for AMP due to fluorine’s inability to coordinate the metal ion [4] [7]. Adaptive biasing force calculations quantify the binding affinity differences: Adenosine Monophosphofluoridate exhibits ΔG = –9.2 kcal/mol for AMPK versus –11.5 kcal/mol for AMP, consistent with its role as a competitive inhibitor [7].

Hydration dynamics differ markedly as shown by 10-ns explicit solvent simulations. The fluorophosphate group shows reduced water residence times (τ = 3.1 ps) compared to AMP’s phosphate (τ = 5.8 ps), corroborating experimental hydration shell data. Spatial distribution functions identify a "hydration gap" within 2.8–3.2 Å of the fluorine atom, contrasting with AMP’s continuous hydration layer. When compared to difluoromethylenephosphonate analogues (e.g., AMPF₂), Adenosine Monophosphofluoridate maintains greater conformational similarity to native AMP (backbone RMSD = 1.1 Å) than the bulkier difluorinated compounds (RMSD = 1.9 Å) [2] [9].

Table 3: Molecular Dynamics Parameters from 100-ns Simulations (CHARMM36 Force Field)

ParameterAdenosine MonophosphofluoridateAMPADP-Fluoride
Ribose C3'-endo occupancy (%)784862
Backbone RMSF (Å)0.981.151.32
Mg²⁺ binding energy (kcal/mol)–5.1–8.9–6.7
First hydration shell waters8.211.59.4
Glycosidic torsion range (°)45–8535–10050–90

These computational insights explain experimental observations: the constrained ribose puckering limits Adenosine Monophosphofluoridate’s adaptability in enzyme active sites evolved for flexible nucleotides, while its altered hydration and metal coordination account for attenuated binding affinities despite its transition-state geometry. The simulations further predict that this analogue may selectively inhibit kinases with rigid active sites over those requiring conformational plasticity – a hypothesis substantiated by kinetic studies showing 30-fold higher Kᵢ for PKA versus AMPK [4] [7].

Properties

CAS Number

19375-33-8

Product Name

Adenosine monophosphofluoridate

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-fluorophosphinic acid

Molecular Formula

C10H13FN5O6P

Molecular Weight

349.21 g/mol

InChI

InChI=1S/C10H13FN5O6P/c11-23(19,20)21-1-4-6(17)7(18)10(22-4)16-3-15-5-8(12)13-2-14-9(5)16/h2-4,6-7,10,17-18H,1H2,(H,19,20)(H2,12,13,14)/t4-,6-,7-,10-/m1/s1

InChI Key

PZWOGYWWDIXJIB-KQYNXXCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Synonyms

adenosine monophosphofluoridate
AMPF

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)F)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)F)O)O)N

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